

6-Carboxy-X-rhodamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-ROX hydrochloride*

Cat. No.: *B15554228*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 6-Carboxy-X-rhodamine (6-ROX), a widely used fluorophore in biological research and diagnostics. This document covers its synonyms, key chemical and physical properties, detailed experimental protocols for its application, and its role in studying signaling pathways, particularly in the context of Cyclooxygenase-2 (COX-2).

Synonyms and Identifiers

6-Carboxy-X-rhodamine is known by a variety of names and identifiers across different commercial and academic sources. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for 6-Carboxy-X-rhodamine

Type	Identifier
Common Name	6-Carboxy-X-rhodamine
Abbreviation	6-ROX
IUPAC Name	4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1 ^{5,9} .0 ^{2,17} .0 ^{4,15} .0 ^{23,27} .0 ^{13,28}]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
CAS Number	194785-18-7
PubChem CID	2762612[1]
Molecular Formula	C ₃₃ H ₃₀ N ₂ O ₅ [1]
Other Synonyms	6-ROX, SE; 5(6)-Carboxy-X-rhodamine; ROX

Chemical and Physical Properties

The photophysical and chemical properties of 6-Carboxy-X-rhodamine make it a versatile fluorescent label. Key quantitative data are summarized in Table 2. It is important to note that values for excitation and emission maxima can vary depending on the solvent and conjugation state.

Table 2: Chemical and Physical Properties of 6-Carboxy-X-rhodamine

Property	Value	Conditions/Notes
Molecular Weight	534.6 g/mol [1]	For the free acid form.
Excitation Maximum (λ_{ex})	~575 - 585 nm	In methanol or DMSO. [2]
Emission Maximum (λ_{em})	~591 - 605 nm	In methanol or DMSO. [2] [3]
Molar Extinction Coefficient (ϵ)	~82,000 - 88,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.92 - 1.0	[3]
Solubility	Soluble in DMSO, DMF, and Methanol	[4]
Storage	Store at -20°C or 4°C, desiccated and protected from light	[4]

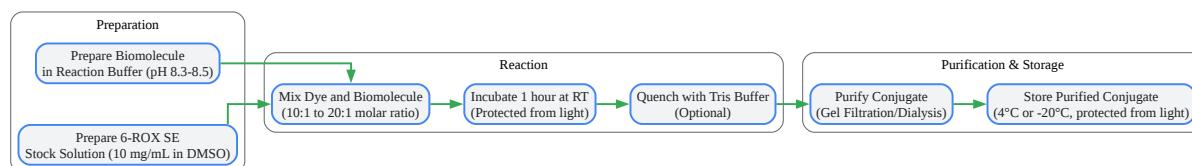
Experimental Protocols

6-Carboxy-X-rhodamine, particularly its amine-reactive succinimidyl ester (SE) form, is widely used for labeling biomolecules. Below are detailed protocols for common applications.

Labeling of Biomolecules with 6-ROX Succinimidyl Ester (SE)

This protocol outlines the general procedure for conjugating 6-ROX SE to primary amines on proteins, antibodies, or amine-modified oligonucleotides.

Materials:


- 6-ROX Succinimidyl Ester (SE)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Amine-containing biomolecule (e.g., protein, antibody, amine-modified oligonucleotide)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium tetraborate, pH 8.3-8.5

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

- Prepare Dye Stock Solution:
 - Allow the vial of 6-ROX SE to equilibrate to room temperature before opening.
 - Dissolve the 6-ROX SE in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh and protected from light.
- Prepare Biomolecule Solution:
 - Dissolve the biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins/antibodies).
 - Ensure the buffer does not contain any primary amines (e.g., Tris), as these will compete with the labeling reaction.
- Conjugation Reaction:
 - Slowly add the 6-ROX SE stock solution to the biomolecule solution while gently vortexing. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Quench Reaction:
 - (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for an additional 15-30 minutes at room temperature.
- Purification:

- Separate the labeled biomolecule from the unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25), dialysis, or other appropriate chromatographic techniques.
- Storage:
 - Store the purified conjugate at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Protect from light.

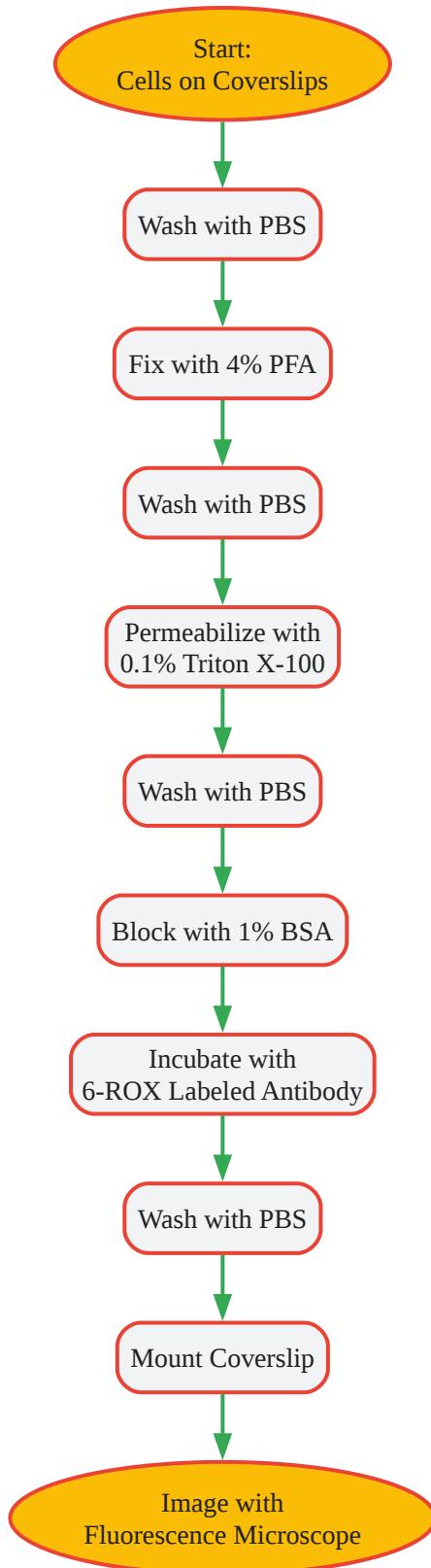
[Click to download full resolution via product page](#)

Workflow for labeling biomolecules with 6-ROX SE.

General Protocol for Cell Staining

This protocol provides a general workflow for staining fixed and permeabilized cells with a 6-ROX-conjugated antibody.

Materials:

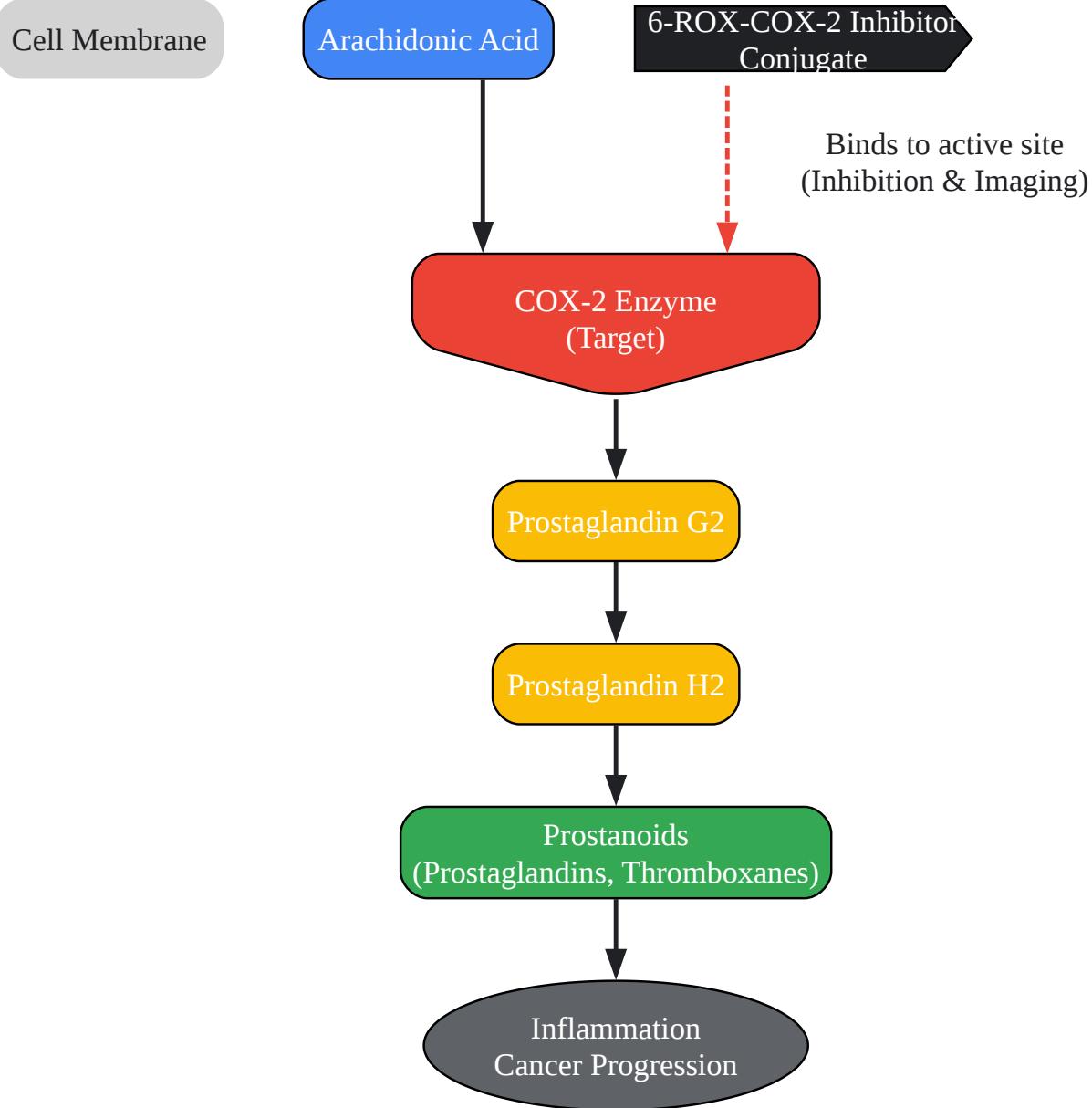

- 6-ROX labeled antibody
- Cells grown on coverslips or in suspension
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Mounting Medium

Procedure:

- Cell Preparation:
 - Wash cells twice with PBS.
 - Fix the cells with Fixation Buffer for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the 6-ROX labeled antibody to the desired concentration in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
 - Wash the cells three times with PBS to remove unbound antibody.
- Mounting and Imaging:
 - Mount the coverslips with a suitable mounting medium.

- Image the cells using a fluorescence microscope with appropriate filters for 6-ROX (Excitation: ~578 nm, Emission: ~604 nm).


[Click to download full resolution via product page](#)

General workflow for immunofluorescent cell staining.

Application in Signaling Pathway Analysis: COX-2

6-Carboxy-X-rhodamine has been utilized in the development of fluorescent probes to study the Cyclooxygenase-2 (COX-2) signaling pathway. COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers. By conjugating 6-ROX to a COX-2 inhibitor, such as indomethacin, researchers have created probes that can selectively target and visualize cells with high COX-2 activity.[\[5\]](#)

The general mechanism involves the COX-2 inhibitor portion of the probe binding to the active site of the COX-2 enzyme, leading to an accumulation of the fluorescent 6-ROX moiety within the target cells. This allows for the sensitive detection of COX-2 expressing cells through fluorescence microscopy or flow cytometry.

[Click to download full resolution via product page](#)

COX-2 signaling pathway and interaction with a 6-ROX probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. probes.bocsci.com [probes.bocsci.com]
- 2. Influence of ROX on the Ct value genaxxon.com
- 3. empbiotech.com [empbiotech.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals - PMC pmc.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [6-Carboxy-X-rhodamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554228#6-carboxy-x-rhodamine-synonyms-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com